molecular formula C9H14N2O3S2 B6631736 N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide

N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide

Cat. No.: B6631736
M. Wt: 262.4 g/mol
InChI Key: AAXPBNZXBWOOGT-UHFFFAOYSA-N
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Description

N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide is a complex organic compound that features a cyclobutyl ring, a thiazole ring, and a sulfonamide group

Properties

IUPAC Name

N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S2/c1-7-10-5-8(15-7)16(13,14)11-9(6-12)3-2-4-9/h5,11-12H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXPBNZXBWOOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)S(=O)(=O)NC2(CCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the cyclobutyl ring followed by the introduction of the thiazole and sulfonamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield cyclobutyl carboxylic acids, while reduction of the sulfonamide group can produce cyclobutyl amines.

Scientific Research Applications

N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(hydroxymethyl)cyclobutyl]-2H-1,2,3,4-tetrazole-5-carboxamide: This compound shares the cyclobutyl and hydroxymethyl groups but differs in the heterocyclic ring and functional groups.

    1-Amino-1-hydroxymethylcyclobutane derivatives: These compounds have a similar cyclobutyl core but differ in the functional groups attached.

Uniqueness

N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide is unique due to the combination of its cyclobutyl ring, thiazole ring, and sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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